(2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone
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Overview
Description
(2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone is a complex organic compound that features a morpholine ring substituted with dimethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and a suitable aromatic compound are reacted to form the desired product . The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the methoxy and sulfonyl groups.
(2,6-Dimethylmorpholin-4-yl)-(2-methylphenyl)methanone: Another related compound with a different aromatic substitution pattern.
Uniqueness
What sets (2,6-Dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both morpholine and sulfonyl groups can enhance its reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-13-11-19(12-14(2)26-13)18(21)16-10-15(4-5-17(16)24-3)27(22,23)20-6-8-25-9-7-20/h4-5,10,13-14H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARXWBXDXFLLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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